Cas no 862-53-3 (Cholestane-3,7,12,26-tetrol,(3a,5b,7a,12a)- (9CI))

Cholestane-3,7,12,26-tetrol,(3a,5b,7a,12a)- (9CI) structure
862-53-3 structure
Productnaam:Cholestane-3,7,12,26-tetrol,(3a,5b,7a,12a)- (9CI)
CAS-nummer:862-53-3
MF:C27H48O4
MW:436.667629241943
CID:724531
PubChem ID:193321

Cholestane-3,7,12,26-tetrol,(3a,5b,7a,12a)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Cholestane-3,7,12,26-tetrol,(3a,5b,7a,12a)- (9CI)
    • 17-(7-hydroxy-6-methyl-heptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
    • 5-beta-Cholestane-3a-7-tetraol
    • 27-Deoxy-5b-cyprinol
    • 27-Deoxy-5beta-cyprinol
    • Q27102298
    • 5-CTTL
    • 3alpha,7alpha,12alpha,26-Tetrahydroxy-5beta-cholestane
    • SCHEMBL4431740
    • 5b-cholestane-3a,7a,12a,27-tetrol
    • 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol
    • 862-53-3
    • Cholestane-3,7,12,26(27)-tetrol
    • 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetraol
    • 5beta-cholestane-3alpha,7alpha,12alpha,27-tetrol
    • DTXSID60862444
    • 3a,7a,12a,26-Tetrahydroxy-5b-cholestane
    • (25R)-5-beta-cholestane-3-alpha,7-alpha,12-alpha,26-tetraol
    • (3alpha,5beta,7alpha,12alpha)-Cholestane-3,7,12,26-tetrol
    • C05446
    • 5beta-cholestane-3alpha,7alpha,12alpha,27alpha-tetrol
    • 5-beta-cholestane-3-alpha-7-alpha-12-alpha-26-tetraol
    • 5beta-Cholestane 3alpha,7alpha,12alpha,27-tetrol
    • Cholestane-3,7,12,27-tetrol
    • 5beta-cholestane-3alpha,7alpha,12alpha,27-tetraol
    • 5-b-Cholestane-3a-7-tetraol
    • NS00126635
    • CHEBI:17278
    • 5b-Cholestane-3a,7a,12a,26-tetrol
    • LMST04030014
    • '(3R,5S,7R,9S,10S,12S,13R,14S,17R)-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol'
    • Cholestane-3,7,12,26-tetrol
    • Inchi: InChI=1S/C27H48O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h16-25,28-31H,5-15H2,1-4H3/t16?,17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
    • InChI-sleutel: XJZGNVBLVFOSKJ-XZULNKEGSA-N
    • LACHT: CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)CO

Berekende eigenschappen

  • Exacte massa: 436.35526001g/mol
  • Monoisotopische massa: 436.35526001g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 6
  • Complexiteit: 624
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 80.9Ų
  • XLogP3: 5.3

Artikelen aanbevelen

Aanbevolen leveranciers
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd